molecular formula C24H24N2O3S B2971095 benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-87-1

benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2971095
CAS No.: 609795-87-1
M. Wt: 420.53
InChI Key: PGZVXQHKGMNCCU-UHFFFAOYSA-N
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Description

Benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimidothiazine derivative characterized by a bicyclic core structure fused with a thiazine ring. Key structural features include:

  • Benzyl ester group at the 7-position, which enhances lipophilicity and influences hydrolysis stability.
  • 4-Ethylphenyl substituent at the 6-position, contributing steric bulk and electron-donating effects.
  • Methyl group at the 8-position and 4-oxo moiety, which are common in bioactive heterocycles.

Properties

IUPAC Name

benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-3-17-9-11-19(12-10-17)22-21(23(28)29-15-18-7-5-4-6-8-18)16(2)25-24-26(22)20(27)13-14-30-24/h4-12,22H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZVXQHKGMNCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609795-87-1
Record name BENZYL 6-(4-ETHYLPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O3SC_{24}H_{24}N_{2}O_{3}S with a molecular weight of 420.53 g/mol. The compound features a pyrimido-thiazine core structure which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the Michael addition of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives to polarized systems in the presence of catalysts such as nanosized ZnO. This method has been optimized to achieve high yields suitable for biological testing.

Biological Activity

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities including antiproliferative effects against various cancer cell lines. The following sections summarize key findings from relevant studies.

Antiproliferative Activity

A study evaluated several thiazole-based compounds for their antiproliferative properties against human cancer cell lines. Compounds structurally related to benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo demonstrated significant activity with GI50 values ranging from 37 to 86 nM against tested cell lines . The most potent derivatives in this study had GI50 values comparable to established drugs like erlotinib.

CompoundGI50 (nM)Target
Compound A37EGFR
Compound B54BRAF
Benzyl CompoundTBDTBD

The mechanism of action for benzyl 6-(4-ethylphenyl)-8-methyl derivatives appears to involve inhibition of key signaling pathways associated with cancer proliferation. Specifically, these compounds have shown potential as inhibitors of the EGFR and BRAF V600E mutations, which are critical in various cancers . Docking studies revealed favorable binding interactions with these targets.

Cytotoxicity Studies

Cytotoxicity assays performed at concentrations up to 50 µM indicated that none of the tested compounds were cytotoxic, suggesting a favorable safety profile for further development .

Case Studies

In one notable case study involving a series of thiazole derivatives similar to benzyl 6-(4-ethylphenyl)-8-methyl compounds, researchers found that the most effective compounds not only inhibited cancer cell proliferation but also induced apoptosis in a dose-dependent manner. This dual action enhances their therapeutic potential against resistant cancer types .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The target compound shares a pyrimidothiazine core with analogs such as:

  • Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS 301358-79-2): Features a bromophenyl group (electron-withdrawing) and ethyl ester .
  • Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate : Substituted with fluorophenyl, offering moderate electronegativity .
  • Isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate : Includes a benzyloxy-methoxyphenyl group and isobutyl ester, increasing steric hindrance .
Table 1: Structural and Physical Property Comparison
Compound (Reference) 6-Substituent Ester Group Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
Target Compound 4-Ethylphenyl Benzyl Not Reported Not Reported Not Reported Not Reported
Ethyl 6-(4-bromophenyl)... 4-Bromophenyl Ethyl 409.3 1.55 506.7 -0.91
Ethyl 6-(4-fluorophenyl)... 4-Fluorophenyl Ethyl Not Reported Not Reported Not Reported Not Reported
Isobutyl 6-[4-(benzyloxy)... 4-Benzyloxy-3-methoxy Isobutyl Not Reported Not Reported Not Reported Not Reported

Reactivity and Functional Group Influence

  • Electron-Donating vs. Methylthio groups in pyrimido-oxazine derivatives (e.g., compound 3 in ) act as leaving groups, enabling electrophilic reactivity. The thiazine core in the target compound may exhibit reduced reactivity compared to oxazine due to sulfur’s lower electronegativity .
  • Ester Group Effects :

    • Benzyl esters are more resistant to hydrolysis than ethyl or isobutyl esters, improving stability under acidic conditions. This property is critical for drug delivery systems .

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